molecular formula C13H11F3N2O3S2 B5066787 N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide

N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide

Cat. No.: B5066787
M. Wt: 364.4 g/mol
InChI Key: QRLMJBCAXKLHLM-UHFFFAOYSA-N
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Description

N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the sulfonamide group, and subsequent functionalization with the trifluoromethylphenyl group. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Functionalization with Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethylphenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Material Science: Thiophene derivatives are known for their electronic properties and are used in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-methyl-4-[[2-(trifluoromethyl)phenyl]sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S2/c1-17-12(19)11-6-8(7-22-11)23(20,21)18-10-5-3-2-4-9(10)13(14,15)16/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLMJBCAXKLHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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